Lipoxygenase vs. EGFR Kinase Engagement Profile
The compound demonstrates a distinct enzyme inhibition profile that differentiates it from probes optimized for single kinase targets. Literature confirms it acts as a potent lipoxygenase inhibitor, interfering with arachidonic acid metabolism [1]. In contrast, its activity against Epidermal Growth Factor Receptor Kinase (EGFRK) is moderate, exhibiting an IC50 of 2.30E+3 nM (2.3 μM) in a human A431 cell assay measuring 32P phosphorylation [2]. This establishes a selectivity window where the primary polypharmacology is rooted in lipid signaling modulation rather than direct kinase inhibition, a critical distinction when selecting tools for inflammatory disease models versus oncology kinase panels.
| Evidence Dimension | Enzyme inhibition potency and target selectivity |
|---|---|
| Target Compound Data | Lipoxygenase: 'Potent inhibitor' [Qualitative]; EGFRK IC50: 2.30E+3 nM (2.3 μM) |
| Comparator Or Baseline | NDGA (Nordihydroguaiaretic acid): 5-LOX IC50 = 200 nM, 12-LOX IC50 = 30 μM [Class-level comparator]. Erlotinib: EGFR IC50 ~ 2 nM [Class-level comparator]. |
| Quantified Difference | The compound is a lipoxygenase inhibitor with >1000-fold weaker activity against EGFR compared to clinical EGFR inhibitors. Its EGFR IC50 (2300 nM) is significantly higher than typical kinase-focused probes. |
| Conditions | Lipoxygenase: Human platelet 12-LOX / human polymorphonuclear leukocytes. EGFRK: Human A431 cell EGFRK, 32P phosphorylation scintillation counter assay. |
Why This Matters
This profile supports selection when studying arachidonic acid cascades, as the compound will not cause confounding EGFR-pathway shutdown at concentrations used for LOX inhibition.
- [1] Medical University of Lublin. MeSH Concept Record: (E)-N-carbamothioyl-3-(2-methoxyphenyl)acrylamide. View Source
- [2] BindingDB. Affinity Data for BDBM50478724 (CHEMBL484119). IC50: 2.30E+3 nM for human A431 cell EGFRK. Curated by ChEMBL. View Source
